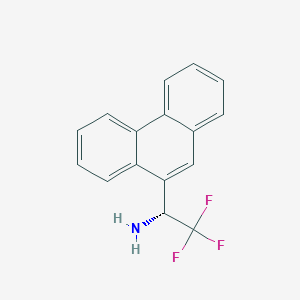![molecular formula C18H30N2O3 B13948988 1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one CAS No. 63815-45-2](/img/structure/B13948988.png)
1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone is a chemical compound with the molecular formula C18H30N2O3 It is known for its unique structure, which includes a hydroxy group, a diethylaminoethyl group, and a propiophenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propiophenone Core: The synthesis begins with the preparation of the propiophenone core through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Hydroxy Group: The next step involves the introduction of the hydroxy group at the para position of the phenyl ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide and a suitable catalyst.
Attachment of the Diethylaminoethyl Group: The final step involves the attachment of the diethylaminoethyl group to the hydroxypropoxy moiety. This can be accomplished through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions with suitable electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Diethylamine, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone involves its interaction with specific molecular targets and pathways. The hydroxy group and the diethylaminoethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 4’-[2-Hydroxy-3-[[2-(dimethylamino)ethyl]amino]propoxy]propiophenone
- 4’-[2-Hydroxy-3-[[2-(ethylamino)ethyl]amino]propoxy]propiophenone
- 4’-[2-Hydroxy-3-[[2-(methylamino)ethyl]amino]propoxy]propiophenone
Uniqueness
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
63815-45-2 |
|---|---|
分子式 |
C18H30N2O3 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
1-[4-[3-[2-(diethylamino)ethylamino]-2-hydroxypropoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C18H30N2O3/c1-4-18(22)15-7-9-17(10-8-15)23-14-16(21)13-19-11-12-20(5-2)6-3/h7-10,16,19,21H,4-6,11-14H2,1-3H3 |
InChI 键 |
YGBYMILEURDRKI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CNCCN(CC)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



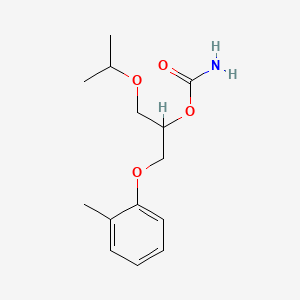
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
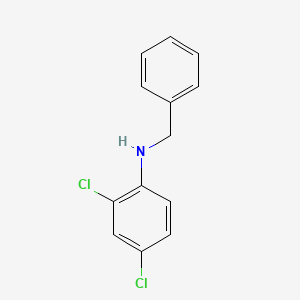
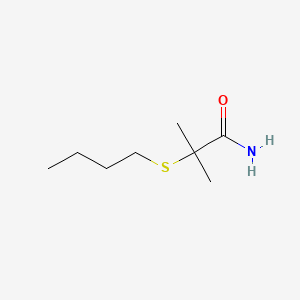
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
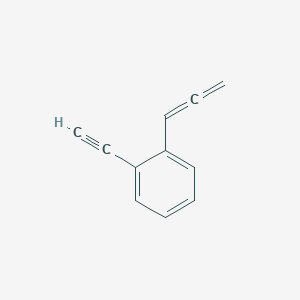
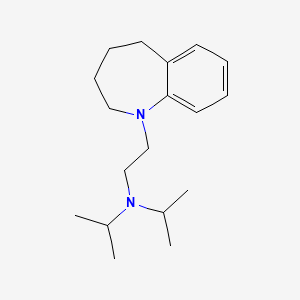
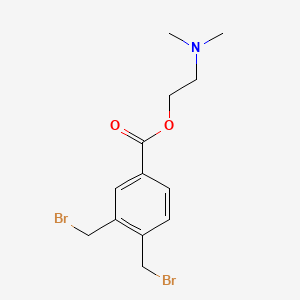

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
